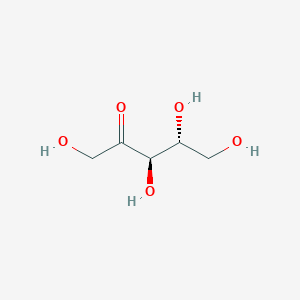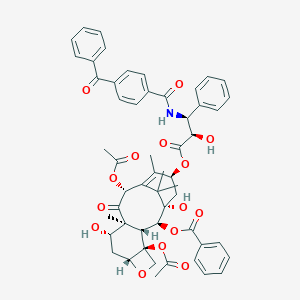
D-ribulose
Übersicht
Beschreibung
D-ribulose is a ketopentose, a monosaccharide containing five carbon atoms, and includes a ketone functional group . It has a chemical formula of C5H10O5 . Two enantiomers are possible: d-ribulose (d-erythro-pentulose) and l-ribulose (l-erythro-pentulose). D-ribulose is the diastereomer of d-xylulose . Ribulose sugars are composed in the pentose phosphate pathway from arabinose . They are important in the formation of many bioactive substances .
Synthesis Analysis
Ribulose 5-phosphate 3-epimerase catalyzes the conversion of Ribulose 5-phosphate into xylulose 5-phosphate . Inactivation of ribulose 5-phosphate 3-epimerase can reduce the consumption of ribulose 5-phosphate, enhancing the carbon flux toward riboflavin biosynthesis .
Molecular Structure Analysis
D-ribulose has a molecular formula of CHO with an average mass of 150.130 Da and a monoisotopic mass of 150.052826 Da . It has two defined stereocentres .
Chemical Reactions Analysis
D-ribulose plays a crucial role in various chemical reactions. For example, it is involved in the carboxylation reaction catalyzed by Rubisco . In addition, D-ribulose participates in xylose oxidation reactions, yielding an α-ketoglutarate from xylose .
Physical And Chemical Properties Analysis
D-ribulose has a density of 1.5±0.1 g/cm3, a boiling point of 469.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . It has a molar refractivity of 31.3±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 99.0±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Precursor for L-Ribose Production
D-ribulose: serves as a key precursor in the production of L-ribose , which is an essential sugar in the synthesis of nucleoside derivatives used in antiviral and anticancer drugs . The bioconversion method for producing L-ribulose is linked with other sugars like ribitol and L-arabinose, offering a biotechnological approach to its synthesis .
Synthesis of L-Nucleoside Derivatives
As a starting material, D-ribulose is crucial for the synthesis of L-nucleoside derivatives . These derivatives have significant applications in pharmaceuticals, particularly as antiviral agents and cancer therapeutics .
Rare Sugar Production
D-ribulose is classified as a rare sugar due to its limited natural occurrence. It is utilized in the synthesis of other rare sugars, which have unique physiological functions and potential application values in health and nutrition .
Intermediate in Metabolic Pathways
In certain fungi, D-ribulose acts as an intermediate in the metabolic pathway for D-arabitol production . This process is part of a larger set of biochemical reactions within the organisms .
Photosynthesis Process
In green plants, D-ribulose combines with carbon dioxide as D-ribulose 1,5-bisphosphate at the start of the photosynthesis process. This compound plays a pivotal role in the carbon fixation stage of photosynthesis .
Biotechnological Applications
The enzymatic production and biotransformation capabilities of D-ribulose make it a valuable compound in biotechnological applications. It can be used in the development of biosensors and biofuels, leveraging its biochemical properties .
Food Industry
In the food industry, D-ribulose can be explored as a potential low-calorie sweetener due to its sugar-like taste properties. Its rare sugar status may contribute to health benefits such as low glycemic index and reduced calorie content .
Chemical Research
D-ribulose is used in chemical research to study isomerization reactions and to understand the structural properties of ketopentoses. It serves as a model compound for various chemical analyses and synthetic processes .
Zukünftige Richtungen
Future directions can be referred to a design and development of the pipelines, algorithms, and protocols, integrating state-of-the-art technologies for enzyme-mediated bioremediation, such as synthetic biology, rational enzyme design, directed enzyme evolution, and AI/ML-assisted enzyme engineering . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .
Eigenschaften
IUPAC Name |
(3R,4R)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-NQXXGFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204115 | |
| Record name | Ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-ribulose | |
CAS RN |
488-84-6, 5556-48-9 | |
| Record name | D-Ribulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5556-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-erythro-pent-2-ulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJM6K5T6YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIBULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7U4KG0138 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is D-ribulose and what is its role in biological systems?
A: D-Ribulose is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]
Q2: What is the relationship between D-ribulose and D-ribulose 5-phosphate?
A: D-Ribulose 5-phosphate is the phosphorylated form of D-ribulose. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme D-ribulose 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]
Q3: How does D-ribulose enter metabolic pathways?
A: In some organisms, D-ribulose can be directly phosphorylated by D-ribulokinase to form D-ribulose 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to D-ribulose. []
Q4: How does the structure of D-ribulose affect its interaction with enzymes like D-ribulokinase?
A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for D-ribulose, suggesting its natural substrate is L-fuculose. []
Q5: How does the phosphorylation of D-ribulose contribute to its metabolic role?
A: Phosphorylation activates D-ribulose, allowing it to participate in enzymatic reactions within the cell. For instance, D-ribulose 5-phosphate is a substrate for D-ribulose-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]
Q6: What are some industrial applications of D-ribulose and related enzymes?
A: D-Ribulose, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to D-ribulose, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []
Q7: What are some challenges in studying and utilizing D-ribulose?
A: D-Ribulose and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]
Q8: What are the implications of D-ribulose metabolism for biotechnological applications?
A: Understanding D-ribulose metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase D-ribulose 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)











